Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester

Description

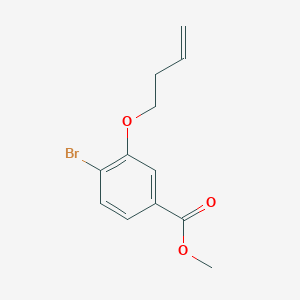

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester is a brominated aromatic ester with a butenyloxy substituent. The compound features a bromine atom at the 4-position and a 3-buten-1-yloxy group at the 3-position of the benzoic acid core, esterified with a methyl group.

Properties

IUPAC Name |

methyl 4-bromo-3-but-3-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-4-7-16-11-8-9(12(14)15-2)5-6-10(11)13/h3,5-6,8H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIJOZIWOGGEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester typically involves the esterification of 4-bromo-3-(3-buten-1-yloxy)benzoic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and butenyl group contribute to its reactivity, allowing it to participate in various biochemical reactions. The ester group facilitates its incorporation into larger molecular structures, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

4-Bromo-3-(methoxymethoxy) Benzoic Acid () :

This compound shares a bromo and alkoxy substituent pattern with the target molecule. Density functional theory (DFT) studies revealed that electron-withdrawing bromo groups increase electrophilicity, while methoxymethoxy groups enhance electron density. Solvent effects (via the PCM model) significantly alter reactivity descriptors, suggesting similar solvation-dependent behavior for the target compound .- Benzoic Acid 2-(1-Oxopropyl)-, Methyl Ester (): The presence of a propanoyl group (1-oxopropyl) introduces ketone functionality, increasing polarity compared to the target compound’s alkene-bearing butenyloxy group. This difference may affect solubility and interactions with biological targets .

- 3-Methoxy-4-(β-D-Glucopyranosyloxy)benzoic Acid Methyl Ester (): Glycosylation (β-D-glucopyranosyloxy) dramatically improves water solubility and bioavailability, a contrast to the hydrophobic butenyloxy chain in the target compound. This highlights how oxygen-containing substituents dictate pharmacokinetics .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Electronic Effects : Bromine and alkoxy groups create a push-pull electronic environment, enhancing reactivity in nucleophilic aromatic substitutions .

- Bioactivity Trends : Bulky substituents (e.g., butenyloxy) may improve target specificity in anticancer or pesticidal applications compared to simpler esters .

- Synthetic Challenges : The butenyloxy group’s instability under acidic or oxidative conditions necessitates protective strategies during synthesis .

Biological Activity

Benzoic acid, 4-bromo-3-(3-buten-1-yloxy)-, methyl ester, also known as methyl 4-bromo-3-but-3-enoxybenzoate, is a compound of significant interest due to its diverse biological activities and applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13BrO3

- Molecular Weight : 215.04 g/mol

- CAS Number : 1781270-44-7

- IUPAC Name : Methyl 4-bromo-3-but-3-enoxybenzoate

The compound features a bromine atom and an allylic ether group, which enhance its reactivity compared to other benzoic acid derivatives. Its unique structure allows it to participate in various biochemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound's mechanism involves:

- Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Oxidation Reactions : The butenyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : The ester group can be reduced to an alcohol.

These reactions facilitate the compound's incorporation into larger molecular structures, enhancing its utility in synthetic chemistry and biological research .

Biological Activities

Research has indicated several biological activities associated with benzoic acid derivatives:

- Antimicrobial Activity : Studies have shown that compounds similar to benzoic acid derivatives exhibit antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities that could be leveraged for therapeutic applications .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may contribute to its utility in treating inflammatory diseases .

- Cytotoxicity and Antiproliferative Effects : Some studies suggest that benzoic acid derivatives can induce cytotoxic effects on cancer cells, making them candidates for anticancer drug development .

- Proteostasis Modulation : Recent research highlights the role of benzoic acid derivatives in modulating protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis .

Table 1: Summary of Biological Activities

Case Study Analysis

In a study evaluating the biological effects of benzoic acid derivatives isolated from Bjerkandera adusta, it was found that these compounds significantly promoted the activity of cathepsins B and L—key enzymes involved in protein degradation. Among the tested compounds, one derivative demonstrated a remarkable increase (467.3 ± 3.9%) in enzyme activity, indicating strong potential for therapeutic applications targeting proteostasis .

Q & A

Q. How should researchers address inconsistencies in reported melting points or solubility data for this compound?

- Methodology :

Verify purity via HPLC (>95%) and differential scanning calorimetry (DSC) for melting point determination.

Test solubility in standardized solvent systems (e.g., USP buffers) under controlled temperature.

Replicate literature methods exactly or document deviations (e.g., crystallization solvents) that may affect properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.